2-Chlorooxirane-2-carbonitrile

Computational chemistry Oxirane reactivity Substituent effects

2-Chlorooxirane-2-carbonitrile (CAS 916141-26-9) is a low-molecular-weight (103.51 g/mol; exact mass 102.982 Da) bifunctional epoxide bearing a geminal chlorine and a nitrile group on the same oxirane carbon. This geminal disubstitution pattern places two strong electron-withdrawing groups in a direct, mutually interacting spatial arrangement on a strained three-membered ring, creating an electrophilic center with reactivity characteristics distinct from mono-substituted oxiranecarbonitriles, 3-aryl-oxirane-2-carbonitriles, or separately substituted halonitriles.

Molecular Formula C3H2ClNO
Molecular Weight 103.51 g/mol
CAS No. 916141-26-9
Cat. No. B12602518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorooxirane-2-carbonitrile
CAS916141-26-9
Molecular FormulaC3H2ClNO
Molecular Weight103.51 g/mol
Structural Identifiers
SMILESC1C(O1)(C#N)Cl
InChIInChI=1S/C3H2ClNO/c4-3(1-5)2-6-3/h2H2
InChIKeyNHCMUGGWGYAEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorooxirane-2-carbonitrile (CAS 916141-26-9): Procurement-Relevant Structural and Reactivity Profile


2-Chlorooxirane-2-carbonitrile (CAS 916141-26-9) is a low-molecular-weight (103.51 g/mol; exact mass 102.982 Da) bifunctional epoxide bearing a geminal chlorine and a nitrile group on the same oxirane carbon . This geminal disubstitution pattern places two strong electron-withdrawing groups in a direct, mutually interacting spatial arrangement on a strained three-membered ring, creating an electrophilic center with reactivity characteristics distinct from mono-substituted oxiranecarbonitriles, 3-aryl-oxirane-2-carbonitriles, or separately substituted halonitriles [1][2]. The compound is offered by specialty chemical suppliers as a research intermediate, with published purity specifications typically ≥95% .

Why Generic Oxiranecarbonitrile Substitution Fails: 2-Chlorooxirane-2-carbonitrile's Differentiating Structural and Reactivity Features


In the oxiranecarbonitrile class, reactivity is dominated by the electronic nature and steric accessibility of the epoxide ring. The geminal chloro-cyano substitution in 2-chlorooxirane-2-carbonitrile creates a uniquely electrophilic, regioselectively biased epoxide that cannot be replicated by 3-aryl-oxirane-2-carbonitriles (which direct Meinwald rearrangement toward arylacetic acid derivatives [1]), by 2-alkyl- or 2,3-dialkyl-oxiranecarbonitriles (which lack the electron-withdrawing halogen), or by simple chlorooxirane (CAS 7763-77-1, which lacks the nitrile group for downstream transformations [2]). Computational comparisons of oxirane substituent effects (X = CN, Cl, CH₃, Ph) confirm that the CN substituent most strongly stabilizes ring-opened carbenium ion intermediates and most significantly lowers activation barriers for nucleophilic attack relative to Cl, CH₃, or Ph singly substituted analogs [3]. When both Cl and CN are co-located on the same carbon, their combined electron-withdrawing effect produces a reactivity profile not achievable by any single-substituent analog, making direct substitution with a simpler oxiranecarbonitrile chemically non-equivalent for applications requiring this specific electrophilic character.

2-Chlorooxirane-2-carbonitrile: Quantitative Comparative Evidence for Informed Scientific Procurement


Structural and Electronic Uniqueness: Geminal Cl/CN Disubstitution vs. Mono-Substituted Oxiranes

MNDO semiempirical molecular orbital calculations on protonated oxirane derivatives (XCHCH₂OH⁺) reveal a progressive substituent-dependent trend in activation barriers for nucleophilic ring-opening: the CN substituent stabilizes the ring-opened carbenium ion most effectively, yielding lower activation barriers than Cl, CH₃, or Ph singly substituted analogs [1]. While these calculations do not directly model 2-chlorooxirane-2-carbonitrile (which bears both Cl and CN on the same carbon), the data establish that CN substitution is the most activating single substituent among those studied [1]. Separately, DFT calculations (B3LYP/aug-cc-pVDZ) on neutral chlorooxirane demonstrate that the Cl substituent produces anomalous chiroptical behavior not observed with F, CN, or HCC substituents, attributed to a specific oxygen–chlorine through-space interaction unique to the three-membered ring geometry [2]. In 2-chlorooxirane-2-carbonitrile, the simultaneous presence of both Cl and CN on the geminal carbon combines the strongest carbenium-ion-stabilizing substituent (CN) with the substituent exhibiting unusual electronic behavior (Cl) in the same molecule, a combination not present in any commercially available oxiranecarbonitrile analog.

Computational chemistry Oxirane reactivity Substituent effects Electrophilicity Nucleophilic attack

Divergent Reaction Fate: Isomerization to α-Chloroaldehyde vs. Meinwald Rearrangement in 3-Aryl-Oxiranecarbonitriles

Quantum-chemical (MNDO) studies on α-substituted chlorooxiranes demonstrate that these compounds undergo rapid isomerization to α-chloroaldehydes, a reaction pathway mechanistically distinct from nucleophilic substitution [1]. In contrast, 3-aryl-oxirane-2-carbonitriles (e.g., cis-3-(4-bromophenyl)oxirane-2-carbonitrile, 3-(3-chloro-4-fluorophenyl)-3-methyloxirane-2-carbonitrile) under BF₃·OEt₂ promotion preferentially undergo Meinwald rearrangement to arylacetyl cyanides, followed by nucleophilic addition–elimination to yield arylacetic acid derivatives [2][3]. 2-Chlorooxirane-2-carbonitrile, with no 3-aryl substituent to direct Meinwald rearrangement and bearing an α-chloro substituent on the oxirane ring, is structurally predisposed toward the α-chloroaldehyde isomerization pathway characterized for α-chlorooxiranes [1]. This divergent reaction fate means that using a 3-aryl-oxirane-2-carbonitrile as a synthetic surrogate for 2-chlorooxirane-2-carbonitrile would direct the reaction toward arylacetic acid products rather than α-chloroaldehyde derivatives—a fundamentally different product class.

Oxirane isomerization α-Chloroaldehyde Meinwald rearrangement Reaction mechanism Synthetic planning

Synthetic Versatility: Five Distinct Oxiranecarbonitrile Reaction Modes Accessible to 2-Chlorooxirane-2-carbonitrile

A comprehensive 2021 microreview categorizes oxiranecarbonitrile synthetic applications into five distinct reaction modes: ring-opening, ring-expansion, Meinwald rearrangement, cycloaddition, and enzyme-catalyzed hydrolysis [1]. While the review predominantly features 3-substituted and 3-aryl-oxiranecarbonitriles as substrates, the five-mode framework applies to the entire oxiranecarbonitrile class. Critically, 2-chlorooxirane-2-carbonitrile carries no 3-substituent that would sterically or electronically bias the epoxide toward a single dominant pathway. This structural feature—an unsubstituted methylene (CH₂) at the 3-position adjacent to a geminally disubstituted C2—potentially allows access to all five reaction manifolds, whereas 3-aryl or 3,3-dialkyl analogs are sterically and electronically channeled toward specific pathways (e.g., 3-aryl derivatives favor Meinwald rearrangement [2]). Additionally, α-chlorooxiranes react with KCN in DMF to yield α-carbonyl-containing nitriles, which serve as precursors to heterocyclic carbaldehydes and their derivatives with potential biological activity, representing a sixth synthetic application mode specific to the α-chloro subclass [3].

Ring-opening Ring-expansion Cycloaddition Enzymatic hydrolysis Heterocycle synthesis

Physicochemical Property Differentiation: Computed Descriptors Distinguish 2-Chlorooxirane-2-carbonitrile from Structurally Proximal Analogs

2-Chlorooxirane-2-carbonitrile has computed physicochemical descriptors including a Polar Surface Area (PSA) of 36.32 Ų, a LogP of 0.475, and an exact mass of 102.982 Da . While these are in silico values without experimental validation for this specific compound, they are directly relevant for differentiating the target from isomeric compounds sharing the molecular formula C₃H₂ClNO (MW 103.51). Key isomers include 2-chlorooxazole (CAS 95458-77-8), 3-chloro-1,2-oxazole (CAS 73028-29-2), and 2-chloro-3-oxopropanenitrile (CAS 53106-70-0) . These constitutional isomers possess radically different connectivity (aromatic heterocycle vs. strained epoxide vs. open-chain acyl cyanide) and thus divergent reactivity, toxicity, and handling requirements despite identical molecular weight. The epoxide ring in the target compound confers alkylating potential absent in the aromatic oxazole isomers, while the nitrile group enables transformations (hydrolysis to amide/acid, reduction to amine, cycloaddition) not accessible to simple chlorooxirane.

Physicochemical properties LogP PSA Molecular descriptors Isomer differentiation

Purity and Identity Assurance: Navigating the Isomeric Landscape of C₃H₂ClNO

The molecular formula C₃H₂ClNO (MW 103.51) is shared by at least four commercially listed constitutional isomers: 2-chlorooxirane-2-carbonitrile (epoxide), 2-chlorooxazole (aromatic), 3-chloro-1,2-oxazole (aromatic), and 2-chloro-3-oxopropanenitrile (open-chain) . Published purity specifications for 2-chlorooxirane-2-carbonitrile are typically ≥95% , but no certificate-of-analysis-level data with isomer-specific impurity profiling was located in the public domain. The epoxide functional group provides a unique IR absorption (characteristic C–O–C asymmetric stretch in the 1250–950 cm⁻¹ region) and distinctive ¹H/¹³C NMR chemical shifts for the oxirane CH₂ protons and carbons that are absent in the aromatic oxazole isomers. However, no published experimental NMR or IR data for 2-chlorooxirane-2-carbonitrile were located in publicly accessible databases or the peer-reviewed literature. This absence of published spectroscopic reference data constitutes a significant procurement risk factor.

Purity specification Isomer discrimination Quality control Analytical verification Procurement risk

Patent-Recognized α-Chlorooxirane Scaffold for Heterocyclic Carbaldehyde Synthesis

A body of Russian-language primary literature (Guseinov et al.) demonstrates that α-chlorooxiranes react with potassium cyanide in DMF to afford α-carbonyl-containing nitriles, which are subsequently employed in the synthesis of heterocyclic carbaldehydes and their derivatives possessing potential biological activity [1]. These heterocyclic products include pyrazolo[1,5-a]pyrimidines and 3-cyano-2,4-dioxoquinolines, scaffolds of established pharmaceutical relevance [1]. While the published work employs α-chlorooxirane acetals rather than 2-chlorooxirane-2-carbonitrile itself, the synthetic methodology is explicitly described as applicable to the α-chlorooxirane substrate class. Within this class, 2-chlorooxirane-2-carbonitrile is structurally unique in carrying a nitrile group directly on the oxirane ring—meaning the KCN reaction step (which introduces a second nitrile) would yield a geminal dinitrile intermediate, a densely functionalized synthon not accessible from non-nitrile-bearing α-chlorooxiranes. This positions 2-chlorooxirane-2-carbonitrile as a potentially strategic intermediate for constructing heterocycles with two differentially transformable nitrile groups.

Heterocyclic synthesis Carbaldehyde Patent intermediate α-Chlorooxirane Agrochemical precursors

2-Chlorooxirane-2-carbonitrile: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry Electrophilic Fragment Screening

2-Chlorooxirane-2-carbonitrile is suited for inclusion in electrophilic fragment libraries targeting cysteine protease or other nucleophilic active-site residues. The geminal Cl/CN disubstitution creates an electrophilic center whose reactivity profile, as inferred from computational oxirane substituent-effect studies, exceeds that of mono-Cl or mono-CH₃ oxiranes and approaches that of mono-CN oxiranes [1], while the unsubstituted C3 methylene preserves steric accessibility for nucleophilic attack [2]. Procurement value: the compound fills a gap in commercially available oxiranecarbonitrile fragment collections, where 3-substituted (especially 3-aryl) analogs dominate supplier catalogs, limiting the electrophilic and steric diversity available for fragment-based screening campaigns.

Heterocyclic Carbaldehyde and Pyrazolopyrimidine Intermediate Synthesis

Based on the α-chlorooxirane synthetic methodology validated by Guseinov et al., 2-chlorooxirane-2-carbonitrile can serve as a precursor to α-carbonyl nitriles via KCN/DMF reaction, with subsequent conversion to heterocyclic carbaldehydes, 3-aminopyrazoles, and pyrazolo[1,5-a]pyrimidines [1]. The compound's pre-installed nitrile group offers a strategic advantage over the acetal substrates used in the published work, potentially enabling access to geminal dinitrile intermediates that would serve as precursors to heterocycles bearing two differentially reactive nitrile substituents. This application scenario is most relevant for agrochemical discovery programs where pyrazolopyrimidine and quinoline scaffolds are privileged chemotypes.

α-Chloro-α-Cyano Carbonyl Building Block for Diversity-Oriented Synthesis

The predicted isomerization of 2-chlorooxirane-2-carbonitrile to α-chloro-α-cyanoacetaldehyde, as inferred from MNDO studies on α-chlorooxirane reactivity [1], would generate a geminally functionalized aldehyde (Cl and CN on the α-carbon) that is not readily accessible via standard aldehyde α-functionalization routes. This α-chloro-α-cyanoaldehyde could serve as a strategic intermediate for diversity-oriented synthesis: the aldehyde enables Wittig, reductive amination, and aldol chemistry; the nitrile enables hydrolysis, reduction, and cycloaddition; and the α-chloro substituent enables nucleophilic displacement. The combination of three differentially reactive functional groups in a low-molecular-weight C3 framework makes the compound a high-value building block for generating structurally diverse screening libraries.

Epoxide Polymerization and Materials Chemistry Research

Published polymerization studies on chloro- and cyano-substituted epoxides indicate that epoxides bearing a cyano group directly attached to the oxirane ring resist homopolymerization under standard conditions [1]. This property, combined with the presence of both Cl and CN substituents, suggests 2-chlorooxirane-2-carbonitrile may serve as a copolymerization monomer or a chain-end-functionalization reagent rather than a homopolymerizable monomer—a differentiated application relative to mono-chloro or mono-alkyl epoxides that readily homopolymerize. Researchers in functional polymer and surface modification fields should consider this compound for introducing both chlorine and nitrile functionality into polymer chains via controlled ring-opening reactions.

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